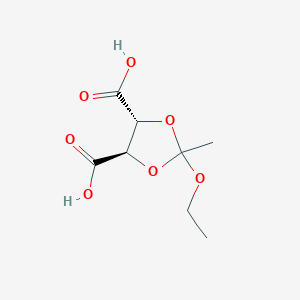
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a dioxolane ring with ethoxy and methyl substituents, makes it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of ethyl glyoxylate with a suitable chiral auxiliary under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxolane ring. The process may include steps such as esterification, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: This compound shares a similar dioxolane ring structure but differs in its substituents.
Ethyl acetate: While not structurally identical, ethyl acetate is another ester with applications in organic synthesis.
Uniqueness
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
303033-01-4 |
|---|---|
Formule moléculaire |
C8H12O7 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H12O7/c1-3-13-8(2)14-4(6(9)10)5(15-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |
Clé InChI |
KCRMYQTYROMUAT-RFZPGFLSSA-N |
SMILES isomérique |
CCOC1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C |
SMILES canonique |
CCOC1(OC(C(O1)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


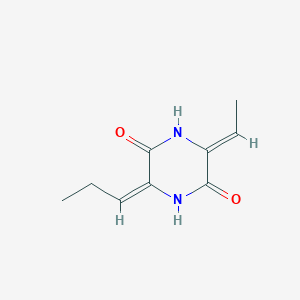
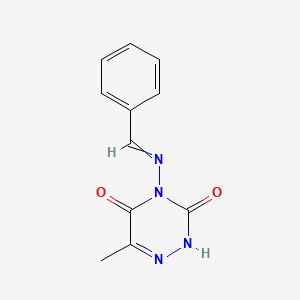
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

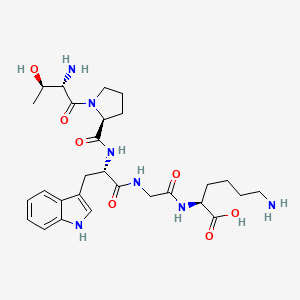
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
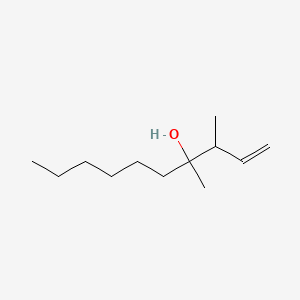
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
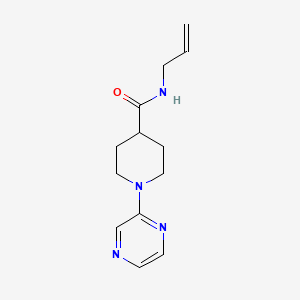
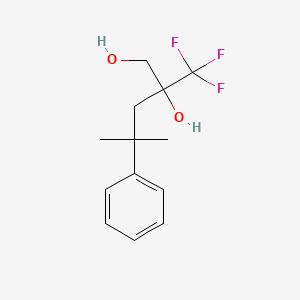
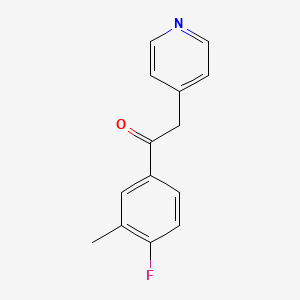
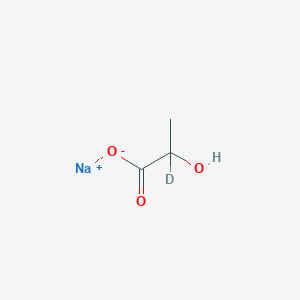
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
